4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine

Kinase Inhibition Aurora Kinase A Structure-Activity Relationship

Medicinal chemists often struggle to find high-quality, isomerically pure chemical probes to map the steric constraints of the Aurora kinase A (AURKA) ATP-binding pocket. This 4,6-diarylpyrimidin-2-amine (CAS 1354918-79-8) addresses this gap directly. - Serves as a matched molecular pair for the known 2,4-dimethoxy AURKA inhibitor (Derivative 12), enabling precise SAR studies. - Underexplored 2,3-dimethoxy vector offers a novel IP position compared to heavily patented 3,4- or 2,4-isomers. - Scaled from mg to 100g with documented 95%+ purity; ready for immediate hit-to-lead or selectivity panel campaigns.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
CAS No. 1354918-79-8
Cat. No. B6347890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
CAS1354918-79-8
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2=NC(=NC(=C2)C3=CC=CC=C3)N
InChIInChI=1S/C18H17N3O2/c1-22-16-10-6-9-13(17(16)23-2)15-11-14(20-18(19)21-15)12-7-4-3-5-8-12/h3-11H,1-2H3,(H2,19,20,21)
InChIKeyHGNXZSPEVQMLBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine Chemical Profile


4-(2,3-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine (CAS 1354918-79-8) is a 4,6-diarylpyrimidin-2-amine derivative with a molecular formula of C18H17N3O2 and a molecular weight of 307.35 g/mol . This compound belongs to a well-established class of heterocyclic scaffolds, the N-phenylpyrimidin-2-amines, which are widely investigated as ATP-competitive kinase inhibitors, particularly against targets such as c-Met and Aurora kinases [1]. Its structure features a 2,3-dimethoxyphenyl substitution at the 4-position and an unsubstituted phenyl ring at the 6-position of the pyrimidine core. The specific 2,3-dimethoxy substitution pattern creates a unique electronic and steric environment on the pendant aryl ring, which is hypothesized to influence target binding and selectivity compared to other dimethoxy isomers or mono-substituted analogs, although direct experimental data for this precise compound are currently limited in the public literature [2].

Why Generic Substitution Fails for This Scaffold


In the 4,6-diarylpyrimidin-2-amine class, small modifications to the aryl ring substitution pattern can drastically alter kinase selectivity and potency. For example, in a closely related Aurora kinase A (AURKA) inhibitor series, the shift from a 2,4-dimethoxyphenyl derivative (Derivative 12) to other substitution patterns led to significant differences in inhibitory activity and cellular efficacy [1]. Compound Derivative 12, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, was identified as a selective AURKA inhibitor that induced G2/M cell cycle arrest and apoptosis in HCT116 colon cancer cells [1]. Crucially, structure-activity relationship (QSAR) models from this study indicate that the position and nature of substituents on the phenyl rings are critical determinants of bioactivity, meaning analogs cannot be considered interchangeable without risking a complete loss of desired pharmacological profile or unintended off-target effects [1]. Generic substitution based solely on the core scaffold, without regard to the specific dimethoxy orientation, is therefore a high-risk strategy for any research or development program.

Comparative Evidence for This Compound


Steric and Electronic Impact on Aurora Kinase A Binding

The 2,3-dimethoxy substitution pattern on the target compound creates a distinct electronic and steric profile compared to the 2,4-dimethoxy isomer, which has demonstrated selective Aurora kinase A (AURKA) inhibition. In the study by Park et al., the 2,4-dimethoxy analog (Derivative 12) showed selective AURKA inhibition with binding energies from in silico docking ranging from -16.72 to -11.63 kcal/mol and induced a G2/M phase arrest in HCT116 cells [1]. While direct experimental IC50 data for the 2,3-isomer is not available, the QSAR analysis from this same study establishes that the C-2 position of the R1 phenyl ring (where the methoxy group is located in both isomers) acts as a hydrogen-bond acceptor that directly modulates activity [1]. The relocation of the second methoxy group from the 4-position to the 3-position is therefore predicted to alter the hydrogen-bonding network and the resultant binding affinity, making this compound a valuable tool for probing the steric tolerance of the AURKA ATP-binding pocket.

Kinase Inhibition Aurora Kinase A Structure-Activity Relationship

Regioisomeric Differentiation from 3,4-Dimethoxy Patent Analog

Patent KR20190043842A discloses a series of pyrimidine-2-amine derivatives as anti-cancer agents, including the compound 4-(3,4-dimethoxyphenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine (Example 24) [1]. This 3,4-dimethoxy regioisomer is structurally analogous to the target compound but with a distinct substitution pattern and a different 6-position group. The inclusion of various dimethoxyphenyl isomers in this patent highlights the critical role of methoxy group positioning in defining the biological activity spectrum. Since the 2,3-dimethoxy isomer is not explicitly exemplified in this patent, it represents a structurally distinct edge-case for exploring the anti-cancer structure-activity relationship (SAR) landscape defined by this intellectual property.

Anti-Cancer Agents Kinase Inhibition Patent Analysis

Scaffold-Specific Kinase Inhibition vs. Unsubstituted Analog

The N-phenylpyrimidin-2-amine scaffold has proven to be a highly effective core for c-Met kinase inhibition. A related series by Wang et al. demonstrated that various substituted derivatives could inhibit c-Met with IC50 values ranging from 550.8 nM to 15.0 nM, with the lead compound 34a achieving an IC50 of 15.0 nM and demonstrating favorable pharmacokinetics (oral bioavailability F% = 59.3 in mice) [1]. The presence of the 2,3-dimethoxy group on the target compound is expected to influence this c-Met inhibitory activity, providing a distinct starting point relative to the unsubstituted 4,6-diphenylpyrimidin-2-amine core. The electron-donating methoxy groups can modulate the electron density of the pyrimidine ring, potentially enhancing or shifting the binding affinity for kinases like c-Met or AXL, which are also targeted by this class [2].

c-Met Kinase Anti-Proliferative Activity SAR

High-Value Application Scenarios


Chemical Probe for Aurora Kinase A Steric Mapping

Based on the evidence that isomeric dimethoxy substitution critically affects AURKA inhibition, this compound is ideally suited as a chemical probe for mapping the steric and electronic constraints of the AURKA ATP-binding pocket. By comparing its activity profile head-to-head with the known 2,4-dimethoxy inhibitor (Derivative 12) [1], medicinal chemists can precisely delineate the spatial requirements for the 3-position substituent, generating high-value SAR data for rational kinase inhibitor design. This addresses a specific knowledge gap identified in the literature regarding the mode of action of 4,6-diarylpyrimidin-2-amines [2].

Lead Optimization Starting Point for c-Met Programs

The established potency of the N-phenylpyrimidin-2-amine scaffold against c-Met (with benchmarks as low as IC50 15.0 nM for optimized leads) positions this compound as a valuable starting point for a hit-to-lead campaign [1]. Its specific 2,3-dimethoxy vector is under-explored in the public domain, offering a novel intellectual property position compared to more heavily patented 3,4- or 2,4-dimethoxy analogs [3]. Teams can use it as a scaffold for parallel synthesis to rapidly explore structure-activity relationships at the 6-phenyl position while maintaining the unique 2,3-dimethoxy pharmacophore.

Negative Control for Kinase Profiling Selectivity Panels

Given the structural similarity to known AURKA and c-Met inhibitors, this compound can serve as a matched molecular pair for selectivity panels. When run alongside a potent analog like a 2,4-dimethoxy derivative, any loss of activity can be directly attributed to the altered methoxy group orientation. This makes it a rigorous negative control for verifying target engagement and minimizing false positives in phenotypic screening campaigns based on this chemotype.

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